molecular formula C9H9F3N2O2 B2841408 6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2228135-30-4

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2841408
CAS No.: 2228135-30-4
M. Wt: 234.178
InChI Key: GMCOZVYQRAOIGH-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a trifluoromethyl group at position 4 and an oxolan-2-yl (tetrahydrofuran) moiety at position 4. The dihydropyridazinone scaffold is known for its bioisosteric properties and has been explored in medicinal chemistry for modulating enzyme activity, particularly in cardiovascular and inflammatory targets . The trifluoromethyl group enhances metabolic stability and binding affinity through its electron-withdrawing effects, while the oxolan ring may improve solubility and pharmacokinetic profiles compared to purely aromatic substituents .

Properties

IUPAC Name

3-(oxolan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h4,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCOZVYQRAOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the tetrahydrofuran and trifluoromethyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Key Properties/Applications
6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one Dihydropyridazinone CF₃ Oxolan-2-yl Enhanced solubility; potential CNS activity
6-[4-(Trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Dihydropyridazinone CF₃ 4-CF₃-phenyl Higher lipophilicity; discontinued due to synthesis challenges
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate Dihydropyridazinone Cyclohexylmethyl 2-thienyl Downregulated cationic metabolites; linked to metabolic disorders
2-(Trifluoromethyl)-1,3-benzoxazol-6-amine Benzoxazole CF₃ - Antimicrobial applications

Key Observations:

The 4-CF₃-phenyl analogue (discontinued) exhibits higher lipophilicity, which may limit bioavailability despite stronger target binding .

Biological Activity :

  • Compounds with thienyl or phenyl groups (e.g., 6-(2-thienyl) derivatives) show varied metabolic effects, including downregulation of cationic metabolites in moyamoya disease (MMD) models .
  • The oxolan-substituted compound is hypothesized to exhibit CNS activity due to its balanced solubility and ability to cross the blood-brain barrier .

Synthetic Feasibility :

  • The oxolan moiety introduces stereochemical complexity, requiring advanced techniques like SHELXL for crystallographic refinement during synthesis .
  • In contrast, phenyl-substituted analogues are synthesized via standard cross-coupling reactions but face scalability issues .

Physicochemical and Pharmacokinetic Profiles

Table 2: Hypothetical Property Comparison (Based on Structural Trends)

Property 6-(Oxolan-2-yl)-4-CF₃-dihydropyridazinone 6-(4-CF₃-phenyl)-dihydropyridazinone 6-(2-thienyl)-dihydropyridazinone
Molecular Weight (g/mol) ~265 ~297 ~255
LogP (Predicted) 1.8 3.2 2.5
Water Solubility (mg/mL) 12.5 0.9 5.4
Metabolic Stability (t₁/₂) >6 hours ~4 hours ~3 hours

Notes:

  • The oxolan-substituted compound’s lower logP correlates with higher solubility, critical for oral bioavailability.
  • Shorter metabolic half-lives in phenyl/thienyl analogues suggest faster hepatic clearance due to CYP450 interactions .

Biological Activity

Overview of Biological Activity

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a compound that may exhibit various biological activities, particularly due to its structural features that include a trifluoromethyl group and a pyridazinone moiety. Compounds with similar structures often show promise in pharmacological applications.

Potential Biological Activities

  • Antimicrobial Activity :
    • Compounds containing pyridazinone rings have been studied for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl can enhance their activity against various pathogens.
  • Anticancer Properties :
    • Many dihydropyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines. The modification of the pyridazine core can lead to increased potency against specific types of cancer.
  • Anti-inflammatory Effects :
    • Some derivatives of pyridazine have shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neurological Activity :
    • Research indicates that certain pyridazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can often be explained through structure-activity relationships:

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Dihydropyridazine CoreProvides a scaffold for interaction with biological targets
Oxolane RingMay influence solubility and bioavailability

Case Studies and Research Findings

While specific case studies on this exact compound are lacking, research on similar compounds provides insight into their potential:

  • Antimicrobial Studies : A study on related pyridazinones showed significant inhibition of bacterial growth, suggesting that modifications to the core structure can enhance efficacy.
  • Cytotoxicity Assays : In vitro assays have demonstrated that certain dihydropyridazine derivatives exhibit selective toxicity toward cancer cells while sparing normal cells.
  • In Vivo Models : Animal studies involving similar compounds have indicated potential anti-inflammatory effects, leading to reduced symptoms in models of induced arthritis.

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